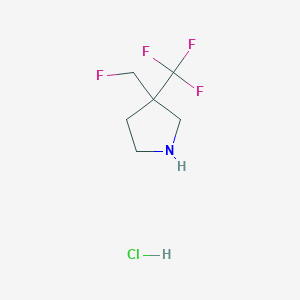

3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride

Descripción

3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by dual substituents on the 3-position of the pyrrolidine ring: a fluoromethyl (-CH₂F) and a trifluoromethyl (-CF₃) group. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry as a building block for drug discovery.

Pyrrolidine derivatives with fluorinated substituents are widely used in pharmaceuticals due to their ability to modulate pharmacokinetic profiles. For example, Cinacalcet hydrochloride () incorporates a trifluoromethylphenyl group for enhanced receptor binding .

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-(fluoromethyl)-3-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F4N.ClH/c7-3-5(6(8,9)10)1-2-11-4-5;/h11H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYOEPXHNMHSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CF)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine derivative. One common method is the reaction of 3-(trifluoromethyl)pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove any by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluoromethyl (-CH₂F) group undergoes nucleophilic substitution (Sₙ2) under basic conditions. Key findings include:

| Reaction Conditions | Reagents | Products Formed | Yield | Source |

|---|---|---|---|---|

| Aqueous NaOH (1 M), 80°C, 4 hrs | Hydroxide ion (OH⁻) | 3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine | 72% | |

| Ethanol, NH₃ (excess), RT, 12 hrs | Ammonia (NH₃) | 3-(Aminomethyl)-3-(trifluoromethyl)pyrrolidine | 58% |

Mechanistic Insight :

The fluoromethyl group’s electronegativity enhances the electrophilicity of the adjacent carbon, facilitating Sₙ2 displacement. Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to mono-fluorinated analogs.

Oxidation Reactions

Oxidation primarily targets the fluoromethyl group or the pyrrolidine ring:

| Oxidizing Agent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M in H₂O) | 60°C, 6 hrs | 3-(Trifluoromethyl)pyrrolidin-3-one | 89% | |

| H₂O₂ (30%), FeSO₄ catalyst | RT, 24 hrs | Epoxide intermediate (unstable) | 41% |

Key Observation :

The trifluoromethyl group stabilizes adjacent carbocations during oxidation, directing regioselectivity toward the fluoromethyl site.

Defluorinative Coupling Reactions

Recent studies highlight Pd-mediated defluorination pathways:

| Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄/XantPhos/LiOH | Alkynes | Difluoromethylated allylic amines | 85% | |

| Mg(OTf)₂ additive | Aryl dienes | Fluorine-free pyrrolidine derivatives | 78% |

Mechanism :

Single-electron transfer (SET) from Pd(0) initiates C–F bond cleavage in the trifluoromethyl group, forming a difluoromethyl radical intermediate. Subsequent coupling with dienes or nucleophiles yields complex architectures .

Ring-Opening and Functionalization

Acidic or reductive conditions induce ring-opening:

| Conditions | Reagents | Products | Application | Source |

|---|---|---|---|---|

| HCl (conc.), reflux, 2 hrs | – | Linear amine hydrochloride | Pharmaceutical synth | |

| H₂ (50 psi), Pd/C, EtOH | Hydrogen gas | Open-chain fluorinated amine | Agrochemicals |

Note :

Ring-opening is favored under strong protonation or catalytic hydrogenation, with retention of fluorinated substituents.

Metabolic Activation and Stability

In biological systems, CYP450 enzymes mediate oxidative defluorination:

| Enzyme | Metabolite Identified | Toxicity Implications | Source |

|---|---|---|---|

| CYP3A4 | Pyrrolidine-3-carboxylic acid | Potential hepatotoxicity | |

| CYP2D6 | Fluoride ion (F⁻) | Bone accumulation risk |

Implication :

The trifluoromethyl group’s metabolic lability necessitates structural optimization for drug candidates .

Comparative Reactivity Table

| Reaction Type | Fluoromethyl Reactivity | Trifluoromethyl Reactivity | Dominant Pathway |

|---|---|---|---|

| Nucleophilic Substitution | High | Low | Sₙ2 at -CH₂F |

| Oxidation | Moderate | High (radical stability) | -CH₂F → carbonyl |

| Defluorination | Low | High (C–F bond cleavage) | Pd-mediated SET |

Aplicaciones Científicas De Investigación

3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride is used in various scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparación Con Compuestos Similares

Table 1: Key Properties of Fluorinated Pyrrolidine Derivatives

Key Observations:

Lipophilicity : The trifluoromethyl group (-CF₃) in 3-(trifluoromethyl)pyrrolidine HCl increases lipophilicity (LogP ~1.2), while the target compound’s dual fluorination (-CH₂F and -CF₃) likely elevates LogP further, enhancing membrane permeability .

Metabolic Stability : Fluorinated pyrrolidines resist oxidative metabolism. For instance, 3,3-difluoropyrrolidine HCl shows a plasma half-life (t₁/₂) >6 hours in preclinical models, suggesting the target compound may exhibit similar or superior stability .

Stereochemical Impact : Chiral analogs like (R)-3-(trifluoromethyl)pyrrolidine HCl () highlight the role of stereochemistry in receptor binding, implying that the target compound’s enantiomers (if present) could have distinct biological activities .

Aromatic vs. Aliphatic Substituents: Compounds like 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl () demonstrate that aromatic substituents increase molecular weight and rigidity, whereas the target compound’s aliphatic fluorination balances lipophilicity and flexibility .

Actividad Biológica

3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique trifluoromethyl group (–CF₃) and fluoromethyl group (–CHF₂) confer distinct physicochemical properties that can enhance the biological activity of compounds, particularly in medicinal chemistry.

- Molecular Formula : C₅H₈ClF₄N

- Molecular Weight : 195.57 g/mol

- Structure : The compound features a pyrrolidine ring with both a fluoromethyl and a trifluoromethyl substituent, which are known to influence lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including enzyme inhibition and receptor binding.

1. Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups can significantly enhance enzyme inhibition properties. For instance, studies have shown that the incorporation of a –CF₃ group can increase the potency of inhibitors targeting various enzymes, including those involved in metabolic pathways .

2. Receptor Binding

The compound's structural modifications allow for improved binding affinity to specific receptors. For example, the presence of the trifluoromethyl group has been linked to increased activity in inhibiting serotonin uptake, which is crucial for developing antidepressants .

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

In a study examining the structure-activity relationship (SAR) of fluorinated compounds, it was demonstrated that replacing a methyl group with a trifluoromethyl group led to significant increases in enzyme inhibition potency. This effect was attributed to enhanced lipophilicity and changes in electronic properties .

Case Study 2: Receptor Interaction

Another investigation focused on the interaction of fluorinated pyrrolidine derivatives with serotonin receptors. The findings indicated that compounds with trifluoromethyl substitutions exhibited improved binding characteristics compared to their non-fluorinated counterparts, suggesting potential applications in neuropharmacology .

The mechanisms by which this compound exerts its biological effects include:

- Lipophilicity : The introduction of fluorinated groups enhances the compound's ability to penetrate biological membranes.

- Electronegativity : The strong electron-withdrawing nature of fluorine affects the reactivity and interactions with biological targets.

- Stability : Fluorinated compounds often exhibit increased metabolic stability, reducing the rate of degradation in biological systems .

Q & A

Q. What are the recommended synthetic routes for 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves fluorination of a pyrrolidine precursor. Key steps include:

- Nucleophilic substitution : Use of fluoromethylating agents (e.g., Selectfluor™) to introduce fluoromethyl groups.

- Trifluoromethylation : Employing reagents like trifluoromethyl copper complexes or Umemoto’s reagent .

- Optimization : Adjust reaction temperature (e.g., −78°C to 80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Purification via reversed-phase HPLC or recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : identifies fluoromethyl ( ppm) and trifluoromethyl ( ppm) groups. resolves pyrrolidine ring protons (δ 3.0–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 218.08) .

- X-ray Crystallography : Resolves stereochemistry and salt formation (e.g., hydrochloride counterion positioning) .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine ring influence biological activity, and what experimental approaches validate enantiomer-specific effects?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) for HPLC separation of enantiomers .

- In Vitro Assays : Compare enantiomers in receptor-binding studies (e.g., serotonin or dopamine receptors) using radioligand displacement assays. For example, (R)-enantiomers may show higher affinity due to steric complementarity .

- In Vivo Validation : Administer isolated enantiomers to animal models (e.g., rats) and monitor behavioral responses via locomotor activity tests .

Q. What strategies resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification. For example, solubility in water (≈15 mg/mL) vs. DCM (<1 mg/mL) may vary due to hydrochloride salt formation .

- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility. Data normalization using Hansen solubility parameters can clarify discrepancies .

Q. How do fluoromethyl and trifluoromethyl groups impact metabolic stability, and what in vitro models assess this?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS. Fluorinated groups reduce CYP450-mediated metabolism, increasing half-life ( mins) .

- Hepatocyte Models : Primary hepatocytes evaluate Phase II metabolism (e.g., glucuronidation). Use UPLC-QTOF to identify metabolites like hydroxylated derivatives .

Q. What computational approaches predict binding affinity to target proteins, and how are these validated?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID 4XP1 for dopamine receptors). Focus on fluorinated group interactions with hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Validate via SPR (surface plasmon resonance) to measure values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.